molecular formula C21H17N3O4 B2914224 5-(3,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021113-17-6

5-(3,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2914224
CAS No.: 1021113-17-6
M. Wt: 375.384
InChI Key: OTZXTAHUHXPFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(3,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid features a fused imidazo[4,5-b]pyridine core with a phenyl group at position 2, a 3,4-dimethoxyphenyl substituent at position 5, and a carboxylic acid moiety at position 5. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c1-27-16-9-8-13(10-17(16)28-2)15-11-14(21(25)26)18-20(22-15)24-19(23-18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZXTAHUHXPFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3,4-Dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a complex organic compound belonging to the imidazopyridine class. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Imidazopyridine core : A bicyclic structure known for various biological activities.
  • Dimethoxyphenyl group : Enhances lipophilicity and potential interactions with biological targets.
  • Carboxylic acid functionality : May influence solubility and binding properties.

Molecular Formula : C21H17N3O4
Molecular Weight : 375.4 g/mol

Biological Activity Overview

The biological activities of this compound have been investigated through various studies, revealing promising results in different areas:

1. Antimicrobial Activity

Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant antimicrobial properties. A study evaluated the compound against Gram-positive and Gram-negative bacteria:

  • Tested Bacteria :
    • Bacillus cereus (Gram-positive)
    • Escherichia coli (Gram-negative)

Results showed that the compound had a higher efficacy against Gram-positive bacteria compared to Gram-negative strains, suggesting a selective action mechanism that could be attributed to differences in cell wall structure and permeability .

Bacterial Strain Activity
Bacillus cereusHigh sensitivity
Escherichia coliModerate resistance

2. Anticancer Properties

The anticancer potential of imidazo[4,5-b]pyridine derivatives has been documented extensively. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • FaDu (hypopharyngeal tumor cells)

The compound showed improved cytotoxicity and apoptosis induction compared to standard chemotherapeutics like bleomycin. The mechanism is believed to involve interference with cellular signaling pathways critical for cancer cell survival .

3. Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been explored. It has been shown to interact with enzymes involved in critical metabolic pathways:

  • Target Enzymes : Various kinases and proteases
  • Mechanism of Action : Binding affinity studies suggest that the carboxylic acid group plays a crucial role in modulating enzyme activity.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound through experimental and theoretical approaches:

  • Antimicrobial Study : A comprehensive evaluation of imidazo[4,5-b]pyridine derivatives indicated that modifications at the phenyl position significantly enhanced antibacterial activity .
  • Cytotoxicity Assay : In a study involving FaDu cells, the compound demonstrated a dose-dependent cytotoxic effect, leading to increased apoptosis rates .
  • Enzyme Interaction Studies : The binding interactions with target enzymes were elucidated using molecular docking simulations, revealing strong affinities that support its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Phenyl Substituent Modifications
  • 5-(3-Hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid ():
    Replacing the 3,4-dimethoxyphenyl group with a 3-hydroxyphenyl substituent reduces steric bulk and increases hydrogen-bonding capacity. This modification may enhance solubility in polar solvents but reduce metabolic stability due to the reactive hydroxyl group .

  • 5-(3-Ethoxy-4-Hydroxyphenyl)-2-(4-Methoxyphenyl) Derivative ():
    The ethoxy group at position 3 and hydroxyl at position 4 on the phenyl ring introduce mixed electronic effects (electron-donating methoxy vs. electron-withdrawing hydroxyl). This compound (CAS: 1020978-91-9) has a higher molecular weight (405.4 g/mol) and may exhibit altered pharmacokinetics compared to the target compound .

Dimethoxyphenyl Group Comparisons
  • Methyl 5-(3,4-Dimethoxyphenyl)-3-(2-Hydroxyethyl)-2-Methyl Derivative (, VI116): This analog (C17H21N5O5) includes additional methyl and hydroxyethyl groups on the imidazo[4,5-b]pyridine core.
  • Thiazolo[4,5-b]Pyridine Derivatives (–9):
    Replacing the imidazole ring with a thiazole (e.g., 5-(3,4-dimethoxyphenyl)-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid ) alters electronic properties. Thiazolo derivatives often exhibit stronger π-π stacking interactions due to the sulfur atom’s polarizability, which may improve binding affinity in certain biological targets .

Core Structure Modifications

Imidazo[4,5-b]Pyridine vs. Triazole Derivatives ():

Triazole-based analogs (e.g., 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids) lack the fused pyridine ring, reducing aromaticity and planarity.

Trifluoromethyl-Substituted Analogs ():

The compound 2-(5-(3,4-Dimethoxyphenyl)-2-Methyl-7-Trifluoromethyl-3H-Imidazo[4,5-b]Pyridin-3-yl)ethanol (C18H18F3N3O3) incorporates a trifluoromethyl group at position 6. The CF3 group increases electronegativity and metabolic resistance, making this analog more suitable for prolonged biological activity .

Key Data Table
Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Imidazo[4,5-b]pyridine 2-Ph, 5-(3,4-diOMePh), 7-COOH ~391 (estimated) High lipophilicity, potential kinase inhibition
5-(3-Hydroxy-4-Methoxyphenyl)-2-(4-Methoxyphenyl) Analog (CAS: 1021113-33-6) Imidazo[4,5-b]pyridine 2-(4-OMePh), 5-(3-OH-4-OMePh), 7-COOH 391.4 Enhanced solubility, antioxidant potential
Methyl Ester Derivative (VI116) Imidazo[4,5-b]pyridine 2-Me, 3-(2-hydroxyethyl), 5-(3,4-diOMePh), 7-COOMe 375.39 Esterified form for prodrug strategies
Thiazolo[4,5-b]Pyridine Analog (sc-349959) Thiazolo[4,5-b]pyridine 2-piperidinyl, 5-(3,4-diOMePh), 7-COOH N/A Improved π-π interactions, antimicrobial

Q & A

Q. Q1: What are the recommended synthetic routes for 5-(3,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer: The compound is synthesized via a multi-step approach:

Core Formation : Condensation of substituted pyridine-2,3-diamine derivatives with benzaldehyde under phase-transfer catalysis (e.g., p-toluenesulfonic acid in DMF) to form the imidazo[4,5-b]pyridine core .

Carboxylic Acid Introduction : Coupling reactions using carbodiimide reagents (e.g., EDC/HOBt) in DMF or dichloromethane with diisopropylethylamine (DIPEA) as a base. For example, 3-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid derivatives are coupled with aryl amines under similar conditions .

Yield Optimization : Use high-purity starting materials, controlled heating (e.g., 160°C for 3 hours in sealed systems), and post-reaction purification via preparative HPLC or silica gel chromatography .

Structural Characterization Challenges

Q. Q2: How can researchers resolve ambiguities in structural elucidation, particularly regarding tautomerism in the imidazo[4,5-b]pyridine system?

Methodological Answer: Tautomeric equilibria (e.g., 3H vs. 1H forms) complicate NMR interpretation. To address this:

  • Use variable-temperature NMR (VT-NMR) to observe dynamic proton exchanges.
  • Confirm via X-ray crystallography (SHELX programs for refinement ) to resolve solid-state tautomeric preferences.
  • Cross-validate with IR spectroscopy (C=O and N-H stretches) and 13C NMR to distinguish between keto-enol forms .

Solubility and Formulation

Q. Q3: What strategies mitigate poor solubility of this compound in aqueous buffers for in vitro assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO (up to 5% v/v) or methanol for stock solutions, followed by dilution in PBS or cell culture media .
  • pH Adjustment : Deprotonate the carboxylic acid group at pH > 7.0 to enhance aqueous solubility.
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles for sustained release .

Advanced Synthetic Challenges: Regioselectivity

Q. Q4: How can regioselectivity be controlled during the introduction of the 3,4-dimethoxyphenyl group?

Methodological Answer:

  • Directing Groups : Temporarily install protecting groups (e.g., tert-butoxycarbonyl, Boc) on the pyridine nitrogen to steer electrophilic substitution .
  • Catalytic Methods : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 3,4-dimethoxyphenyl boronic acid for precise C-5 functionalization .
  • Computational Guidance : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing frontier molecular orbitals .

Data Contradictions in Biological Activity

Q. Q5: How should researchers address discrepancies in reported IC50 values across different assays?

Methodological Answer:

  • Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 vs. HeLa), ATP concentrations, and incubation times.
  • Control for Off-Target Effects : Include counter-screens against related kinases or receptors to confirm specificity .
  • Validate via Orthogonal Methods : Compare enzymatic inhibition (e.g., fluorescence-based assays) with cellular proliferation (MTT assay) .

Advanced Computational Modeling

Q. Q6: What computational tools predict the compound’s binding affinity to kinase targets like CDK2 or EGFR?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to model interactions with kinase ATP-binding pockets.
  • MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess binding stability and key residues (e.g., hinge-region hydrogen bonds) .
  • QSAR Models : Train on imidazo[4,5-b]pyridine derivatives with known activities to predict bioactivity cliffs .

Stability and Degradation Pathways

Q. Q7: How can researchers evaluate hydrolytic stability of the carboxylic acid moiety under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor via LC-MS for decarboxylation or esterification byproducts .
  • Protection Strategies : Synthesize methyl ester prodrugs (e.g., methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate analogs) to enhance stability .

Scaling-Up for Preclinical Studies

Q. Q8: What critical parameters ensure reproducibility during gram-scale synthesis?

Methodological Answer:

  • Reactor Design : Use jacketed reactors with precise temperature control (±2°C) to avoid exothermic side reactions.
  • Process Analytics : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress .
  • Purification Scalability : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.